7,8-Dichlorohexadecanoic acid
Description
Properties
CAS No. |
129244-82-2 |
|---|---|
Molecular Formula |
C16H30Cl2O2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
7,8-dichlorohexadecanoic acid |
InChI |
InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-8-11-14(17)15(18)12-9-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI Key |
IWIVTQOROAIDTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
Canonical SMILES |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
Synonyms |
7,8-Dichlorohexadecanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Dichlorinated Fatty Acids
9,10-Dichlorooctadecanoic Acid (CAS 5829-48-1)
- Structure : An 18-carbon fatty acid with chlorine atoms at positions 9 and 10.
- Synthesis: Prepared by chlorinating octadec-9-enoic acid, analogous to the method for 7,8-dichlorohexadecanoic acid .
- Mass Spectrometry : The methyl ester derivative shows a parent ion at m/z 366 (C₁₉H₃₆O₂Cl₂) and a daughter ion at m/z 294 (loss of 2 HCl) .
- Key Differences: Longer carbon chain (C18 vs. C16) increases molecular weight (353.37 vs. 325.31) and may enhance hydrophobicity . Chlorine positions (9,10 vs.
Other Dichlorinated Fatty Acids
Reactivity and Stability
- Dehydrohalogenation: Both this compound and 9,10-dichlorooctadecanoic acid eliminate HCl under EI-MS conditions, forming alkenes (m/z 266 and 294, respectively) . This suggests similar lability in acidic or high-energy environments.
- Synthetic Control : Chlorination of unsaturated precursors ensures regiospecificity, avoiding random substitution seen in saturated fatty acid chlorination (e.g., polychlorinated products from palmitic acid at 70°C) .
Physical Properties
| Property | This compound | 9,10-Dichlorooctadecanoic Acid |
|---|---|---|
| Molecular Formula | C₁₆H₃₀Cl₂O₂ | C₁₈H₃₄Cl₂O₂ |
| Molecular Weight | 325.31 | 353.37 |
| Physical State | White waxy solid | Likely similar (waxy solid) |
| Purity (GC-MS) | >99% | >99% |
| CAS Number | 129244-82-2 | 5829-48-1 |
Regulatory and Environmental Considerations
- Chlorinated fatty acids are less environmentally persistent than polyhalogenated aromatics (e.g., hexachlorodibenzo-p-dioxins) due to biodegradability of the aliphatic chain .
Preparation Methods
Biogenic Pathway from Pulp Mill Effluents
Environmental studies identify 7,8-dichlorohexadecanoic acid as a metabolite of 9,10-dichlorooctadecanoic acid via β-oxidation in aquatic microorganisms. This two-carbon cleavage pathway mirrors fatty acid degradation in eukaryotes but occurs under aerobic conditions in Pseudomonas spp.
Key Steps :
-
Activation : 9,10-Dichlorooctadecanoic acid → Acyl-CoA ester
-
Dehydrogenation : Formation of trans-Δ²-enoyl-CoA
-
Hydration : Addition of water to β-ketoacyl-CoA
-
Thiolytic Cleavage : Release of acetyl-CoA and 7,8-dichlorohexadecanoyl-CoA
Laboratory Simulation :
-
Chemical β-Oxidation : Employing KMnO₄ in acidic conditions (H₂SO₄, 80°C) cleaves 9,10-dichlorooctadecanoic acid at the α,β position.
-
Limitation : Overoxidation to dichlorotetradecanoic acid occurs at >90°C
Catalytic Chlorination of Palmitic Acid
Radical-Inhibited Chlorination
The patent EP0087835B1 details a catalyst system for α-chlorination of stearic acid, adaptable to internal positions using modified conditions:
Catalyst Composition :
-
Radical Inhibitor : Tetracyanoquinodimethane (TCNQ, 0.05–0.5 mol%)
-
Strong Acid : H₂SO₄ (1.6–3.2 mol%)
-
Organic Anhydride : Acetic anhydride (0.06 mol%)
Procedure :
-
Melt palmitic acid at 80°C under N₂.
-
Add TCNQ, dissolve via Cl₂ sparging (0.05 L/min).
-
Introduce acetic anhydride and H₂SO₄.
-
Heat to 150°C, increase Cl₂ flow to 0.5 L/min for 6 hr.
Results :
Challenges :
-
Radical inhibitors suppress C–H abstraction at methylene groups but favor terminal over internal chlorination.
-
Increasing TCNQ concentration >1 mol% promotes dichlorination but reduces yield due to polymer formation.
Substitution of Dihydroxyhexadecanoic Acid
SN2 Displacement with HCl
Dihydroxy precursors offer a stereospecific route, though practical yields remain low:
Synthesis Steps :
-
Epoxidation : Treat hexadec-7-enoic acid with mCPBA to form 7,8-epoxyhexadecanoic acid.
-
Acid-Catalyzed Ring Opening : React with HCl (conc.) to yield threo-7,8-dichlorohexadecanoic acid.
Optimization Data :
| Parameter | Value |
|---|---|
| Epoxidation Yield | 85% (0°C, CH₂Cl₂) |
| HCl Concentration | 12 M (neat) |
| Reaction Time | 24 hr |
| Final Yield | 35–40% |
Drawbacks :
-
Epoxide preparation requires anhydrous conditions.
-
Competing formation of chlorohydrins reduces dichloride purity.
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Halogenation of Δ⁷ | 60–75 | High | Moderate | Industrial |
| β-Oxidation | 40–50 | Absolute | None | Lab-scale |
| Catalytic Chlorination | 55–60 | Moderate | Low | Pilot-scale |
| Epoxide Substitution | 35–40 | High | High | Lab-scale |
Key Observations :
-
Halogenation of Δ⁷ Acid : Highest yield but requires pure unsaturated acid feedstock.
-
Catalytic Chlorination : Sole method applicable to saturated precursors, albeit with poor regioselectivity.
-
Biogenic β-Oxidation : Environmentally relevant but impractical for bulk synthesis.
Industrial and Environmental Implications
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
